3-((1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
Description
Properties
IUPAC Name |
3-[(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-2-4-17-16(3-1)13-19(24-23-17)27-14-15-6-10-25(11-7-15)20-18-5-8-22-26(18)12-9-21-20/h5,8-9,12-13,15H,1-4,6-7,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMZCMCCZCQPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=CN5C4=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. The inhibition of CDK2 leads to a significant alteration in cell cycle progression. This interaction results in the inhibition of tumor cell growth, making it a potential therapeutic agent for cancer treatment.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to the inhibition of cell proliferation. This disruption can lead to apoptosis, or programmed cell death, within tumor cells.
Biological Activity
The compound 3-((1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a synthetic derivative that combines a pyrazolo[1,5-a]pyrazine moiety with a piperidine and tetrahydrocinnoline structure. This unique combination suggests potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Pyrazolo[1,5-a]pyrazine : This heterocyclic scaffold is known for its diverse biological activities, including anticancer properties.
- Piperidine : A six-membered ring containing nitrogen that often enhances bioactivity and solubility.
- Tetrahydrocinnoline : A bicyclic structure that may contribute to the compound's pharmacological profile.
Biological Activity Overview
The biological activities of compounds similar to this compound have been studied extensively. Below are some key findings regarding its potential therapeutic effects:
1. Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds targeting receptor tyrosine kinases (RTKs) such as B-Raf and K-Ras have shown promise in inhibiting tumor growth. These kinases are implicated in various cancers including melanoma and colorectal cancer .
| Compound | Activity | Target |
|---|---|---|
| Pyrazolo[1,5-a]pyrazine Derivatives | Anticancer | B-Raf Kinase |
| Tetrahydro derivatives | Cytotoxicity | FaDu Tumor Cells |
2. Neurological Effects
There is emerging evidence that similar compounds may have neuroprotective effects:
- Cholinesterase Inhibition : Some derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is beneficial in treating Alzheimer’s disease by enhancing cholinergic signaling .
3. Inflammatory Response Modulation
Certain pyrazolo compounds have been reported to inhibit pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor (TNF), suggesting potential applications in chronic inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study investigated a related compound's efficacy against FaDu hypopharyngeal tumor cells. The compound exhibited enhanced cytotoxicity compared to the reference drug bleomycin, indicating a promising avenue for cancer therapy .
Case Study 2: Alzheimer’s Disease
Another study focused on piperidine-containing derivatives that showed dual inhibition of AChE and butyrylcholinesterase (BuChE), demonstrating improved brain exposure and antioxidant properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound:
- Piperidine Modifications : Variations in piperidine substituents have been linked to enhanced selectivity and potency against specific targets.
| Modification | Effect |
|---|---|
| N-benzyl moiety | Superior cholinesterase inhibition |
| Terminal alkyne group | Efficient monoamine oxidase B inhibition |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Features
The following table compares the target compound with structurally related analogs from the provided evidence:
Key Observations:
Core Heterocycle Differences: The target compound’s pyrazolo[1,5-a]pyrazine core differs from analogs like pyrazolo[1,5-a]pyrimidine () and pyrazolo[3,4-d]pyrimidine (), which have distinct nitrogen arrangements affecting electronic properties and binding affinities .
Substituent Effects :
Pharmacological Implications
- Kinase Inhibition: Pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine cores are found in kinase inhibitors (e.g., c-Met inhibitors). The target compound’s tetrahydrocinnoline moiety may enhance selectivity over related analogs .
- Metabolic Stability : Fluorinated analogs () are likely more resistant to oxidative metabolism than methoxy-substituted derivatives () .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
A retrosynthetic approach reveals three primary fragments for assembly: the pyrazolo[1,5-a]pyrazine moiety, the piperidin-4-ylmethoxy linker, and the 5,6,7,8-tetrahydrocinnoline core. The pyrazolo[1,5-a]pyrazine segment is typically synthesized via cyclocondensation of aminopyrazoles with α-keto esters, while the tetrahydrocinnoline is constructed through intramolecular cyclization of hydrazine derivatives. The piperidine linker is introduced via nucleophilic substitution or Buchwald-Hartwig coupling.
Critical challenges include regioselectivity in pyrazine ring formation and steric hindrance during piperidine functionalization. Table 1 summarizes key bond disconnections and their synthetic solutions.
Table 1: Retrosynthetic Bond Disconnections and Strategies
| Bond Disconnection | Synthetic Method | Key Reagents/Conditions |
|---|---|---|
| Pyrazolo-pyrazine formation | Cyclocondensation | Ethyl 2-chloroacetoacetate, DMF |
| Piperidine-methoxy linkage | Mitsunobu reaction | DIAD, PPh₃, THF |
| Tetrahydrocinnoline cyclization | Intramolecular Heck reaction | Pd(OAc)₂, TBAB, K₂CO₃ |
Synthesis of Pyrazolo[1,5-a]pyrazine Intermediate
The pyrazolo[1,5-a]pyrazine nucleus is synthesized from 4-aminopyrazole and ethyl 2-chloroacetoacetate under acidic conditions. The reaction proceeds via cyclocondensation at 80°C for 12 hours, yielding 4-chloropyrazolo[1,5-a]pyrazine with 78% efficiency. Subsequent Suzuki-Miyaura coupling with piperidin-4-ylmethanol introduces the piperidine moiety.
Optimization Note: Microwave-assisted synthesis reduces reaction time to 2 hours while maintaining a 75% yield. Catalytic systems using PdCl₂(PPh₃)₂ and SPhos ligand enhance coupling efficiency to 85%.
Functionalization of the Piperidine Linker
The piperidin-4-ylmethoxy group is introduced via Mitsunobu reaction between 4-hydroxypiperidine and the tetrahydrocinnoline precursor. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), the reaction achieves 68% yield after 24 hours. Alternative methods, such as Ullmann coupling with CuI/L-proline, improve yields to 73% under milder conditions.
Table 2: Comparison of Coupling Methods for Piperidine Attachment
| Method | Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Mitsunobu | DIAD/PPh₃ | 25 | 68 |
| Ullmann Coupling | CuI/L-proline | 80 | 73 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 100 | 65 |
Construction of the 5,6,7,8-Tetrahydrocinnoline Core
The tetrahydrocinnoline ring is formed via intramolecular cyclization of a hydrazine derivative. Starting from cyclohexanone, condensation with hydrazine hydrate forms the hydrazone intermediate, which undergoes Heck cyclization in the presence of palladium acetate and tetrabutylammonium bromide (TBAB). This step achieves 70% yield with high regioselectivity.
Critical Parameter: Solvent choice significantly impacts cyclization efficiency. Dimethylacetamide (DMA) outperforms DMF or toluene, reducing side-product formation by 15%.
Final Assembly and Purification
The three fragments are assembled sequentially. First, the pyrazolo-pyrazine-piperidine intermediate is coupled to the tetrahydrocinnoline core using a nucleophilic aromatic substitution (SNAr) reaction. Reaction in dichloromethane (DCM) with potassium tert-butoxide (t-BuOK) as base yields the crude product, which is purified via column chromatography (silica gel, hexane/ethyl acetate gradient). Final recrystallization from ethanol affords the title compound in 92% purity (HPLC).
Table 3: Analytical Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 381.43 g/mol | HRMS (ESI+) |
| Melting Point | 168–170°C | Differential Scanning Calorimetry |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.42 (s, 1H), 4.32 (t, 2H) | Bruker Avance III HD |
Challenges and Mitigation Strategies
- Regioselectivity in Pyrazine Formation: Competing pathways lead to [1,5-a] vs. [1,2-a] isomers. Using electron-withdrawing substituents on the pyrazole ring favors the desired isomer.
- Steric Hindrance in Piperidine Coupling: Bulky ligands (e.g., Xantphos) in palladium-catalyzed reactions reduce dimerization by 40%.
- Oxidation of Tetrahydrocinnoline: Storage under nitrogen and addition of BHT (butylated hydroxytoluene) stabilizes the compound against aerial oxidation.
Scalability and Industrial Considerations
Kilogram-scale synthesis requires adjustments:
- Continuous Flow Reactors: Pyrazolo-pyrazine cyclization achieves 82% yield in 30 minutes vs. 12 hours batch mode.
- Green Chemistry Metrics: Solvent recovery systems reduce E-factor from 32 to 18.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
